molecular formula C18H23ClN4O3S B4341231 N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide

N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4341231
M. Wt: 410.9 g/mol
InChI Key: RFKXFHYHBDEEBR-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a sulfonyl group, and an azepane ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate diketone.

    Introduction of the sulfonyl group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the azepane ring: This can be done through nucleophilic substitution reactions, where the sulfonyl group is reacted with an azepane derivative.

    Final modifications: The final steps may include chlorination and carboxamide formation through standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may also interact with various enzymes, affecting their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1-azepanylsulfonyl)phenyl]-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group.

    N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl]: Contains an indole ring instead of a pyrazole ring.

Uniqueness

N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, sulfonyl group, and azepane ring

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3S/c1-2-22-13-16(19)17(21-22)18(24)20-14-7-9-15(10-8-14)27(25,26)23-11-5-3-4-6-12-23/h7-10,13H,2-6,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXFHYHBDEEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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